molecular formula C10H10ClNO2 B15349535 Acetamide, N-[2-(chloroacetyl)phenyl]- CAS No. 68095-22-7

Acetamide, N-[2-(chloroacetyl)phenyl]-

Cat. No.: B15349535
CAS No.: 68095-22-7
M. Wt: 211.64 g/mol
InChI Key: YFMSVNDUFQTTBG-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(chloroacetyl)phenyl]-, a complex organic compound, is notable for its diverse applications in chemistry and industry. Characterized by a phenyl group substituted with a chloroacetyl moiety at the ortho position, this compound exhibits unique chemical properties that lend themselves to various scientific and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetamide, N-[2-(chloroacetyl)phenyl]- can be synthesized via several methods. A common route involves the acetylation of 2-aminophenyl with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds under controlled conditions, typically at low temperatures, to avoid by-product formation.

  • Reaction Setup: : Reactants are dissolved in a suitable organic solvent (e.g., dichloromethane).

  • Addition of Chloroacetyl Chloride: : Chloroacetyl chloride is added dropwise to the mixture with continuous stirring.

  • Temperature Control: : The reaction mixture is maintained at low temperature (~0-5°C).

  • Completion and Isolation: : After the reaction, the product is isolated by extraction and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis often involves continuous flow techniques to ensure consistent product quality and yield. Advanced purification techniques, such as column chromatography, may be employed to achieve high purity levels necessary for specific applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-(chloroacetyl)phenyl]- undergoes various chemical reactions, including:

  • Substitution: : The chloro group can be substituted by nucleophiles (e.g., amines) to form corresponding amides or other derivatives.

  • Reduction: : The compound can be reduced to form amine derivatives under hydrogenation conditions.

  • Oxidation: : The phenyl ring and adjacent functional groups can undergo oxidation, leading to the formation of carboxylated or hydroxylated derivatives.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Reagents like amines (e.g., methylamine) in the presence of a base (e.g., sodium hydroxide).

  • Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

  • Oxidation: : Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Major Products

  • Amide derivatives: : Resulting from nucleophilic substitution.

  • Amino derivatives: : Formed by reduction processes.

  • Carboxylated/hydroxylated derivatives: : Obtained via oxidation.

Scientific Research Applications

Acetamide, N-[2-(chloroacetyl)phenyl]- finds use in various fields:

  • Chemistry: : As a reagent in organic synthesis for creating complex molecules.

  • Biology: : In biochemical assays to study enzyme interactions and inhibitor effects.

  • Medicine: : As a precursor in the synthesis of pharmaceuticals targeting specific biological pathways.

  • Industry: : In the production of polymers, resins, and other materials requiring specific structural properties.

Mechanism of Action

The compound's effects depend on its ability to interact with molecular targets, such as enzymes or receptors, through mechanisms like:

  • Inhibition: : Binding to active sites of enzymes, blocking substrate access and activity.

  • Activation: : Modulating receptor functions to alter cellular responses.

Comparison with Similar Compounds

Compared to other amides with phenyl substitutions:

  • Acetamide, N-[2-(bromoacetyl)phenyl]-: : Similar structure but different reactivity due to the bromine atom.

  • Acetamide, N-[2-(fluoroacetyl)phenyl]-: : Fluorine substitution alters its electronic properties, affecting its reactivity and applications.

Conclusion

Acetamide, N-[2-(chloroacetyl)phenyl]- is a versatile compound with broad applications across multiple scientific and industrial domains, distinguished by its unique reactivity and structural characteristics. Its comprehensive study and utilization continue to reveal new potentials and innovations.

Properties

IUPAC Name

N-[2-(2-chloroacetyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-7(13)12-9-5-3-2-4-8(9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMSVNDUFQTTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372774
Record name ACETAMIDE, N-[2-(CHLOROACETYL)PHENYL]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68095-22-7
Record name ACETAMIDE, N-[2-(CHLOROACETYL)PHENYL]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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